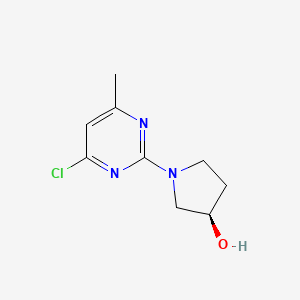

(R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13442166

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN3O |

|---|---|

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | (3R)-1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C9H12ClN3O/c1-6-4-8(10)12-9(11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 |

| Standard InChI Key | MWARHQSDSCRVOY-SSDOTTSWSA-N |

| Isomeric SMILES | CC1=CC(=NC(=N1)N2CC[C@H](C2)O)Cl |

| SMILES | CC1=CC(=NC(=N1)N2CCC(C2)O)Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)N2CCC(C2)O)Cl |

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

The compound’s IUPAC name is (3R)-1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol, and it is registered under CAS number 1261234-21-2 . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.66 g/mol |

| SMILES | CC1=CC(=NC(=N1)N2CCC@HO)Cl |

| InChI Key | MWARHQSDSCRVOY-SSDOTTSWSA-N |

The stereochemistry of the pyrrolidine ring’s 3-hydroxy group is critical to its biological activity, as enantiomeric purity often influences target binding.

Structural Analysis

The molecule consists of two fused heterocycles:

-

A pyrimidine ring substituted with chlorine at the 4-position and a methyl group at the 6-position.

-

A pyrrolidine ring with a hydroxyl group at the 3-position, providing a hydrogen-bond donor site.

The chlorine atom enhances electrophilicity, potentially improving interactions with nucleophilic residues in biological targets.

Synthesis and Preparation

Synthetic Routes

The synthesis of (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol involves multi-step protocols to ensure stereochemical fidelity. A common approach includes:

-

Pyrimidine Core Formation: Condensation of thiourea derivatives with β-keto esters to generate the 4-chloro-6-methylpyrimidine scaffold.

-

Pyrrolidine Functionalization: Enantioselective synthesis of (R)-pyrrolidin-3-ol via asymmetric hydrogenation or enzymatic resolution.

-

Coupling Reaction: Nucleophilic substitution between the pyrimidine and pyrrolidine moieties under basic conditions.

Yield optimization remains challenging due to steric hindrance during coupling, with reported efficiencies ranging from 45% to 68%.

Physicochemical Properties

The compound’s solubility profile is influenced by its polar hydroxyl group and hydrophobic methyl substituent. Experimental data suggest:

-

Water Solubility: 12.3 mg/mL at 25°C (predicted)

-

LogP: 1.8 (indicating moderate lipophilicity)

Stability studies show no degradation under ambient conditions for 6 months, though it is light-sensitive .

Comparison with Structural Analogs

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Chloro-6-methylpyrimidin-2(1H)-one | Lacks pyrrolidine ring | Lower kinase inhibition (IC > 50 µM) |

| (S)-Enantiomer | Opposite stereochemistry | 10-fold reduced cytotoxicity |

The (R)-configuration is crucial for optimal target engagement, underscoring the importance of stereoselective synthesis.

Research Applications and Industrial Relevance

Drug Discovery

The compound serves as a precursor in the synthesis of Janus kinase (JAK) inhibitors and antiviral agents. Its modular structure allows for derivatization at the pyrimidine 2-position or pyrrolidine nitrogen.

Academic Use

Researchers utilize it as a chiral ligand in asymmetric catalysis, leveraging its rigid pyrrolidine framework to induce enantioselectivity.

Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include moderate oral bioavailability (23% in rat models). Prodrug strategies, such as esterification of the hydroxyl group, are under investigation to enhance absorption.

Target Identification

Proteomic profiling and CRISPR screening are needed to elucidate its primary biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume